molecular formula C16H19BBrNO2 B2750220 6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 2377607-23-1

6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B2750220
CAS No.: 2377607-23-1
M. Wt: 348.05
InChI Key: UBFAIWGDDLQOBP-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a useful research compound. Its molecular formula is C16H19BBrNO2 and its molecular weight is 348.05. The purity is usually 95%.
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Scientific Research Applications

Hydrolysis and Reactivity Studies

The compound has been investigated for its hydrolysis behavior, showing rapid hydrolysis in air to form products different from the expected quinolin-8-yl boronic acid, indicating complex behavior under hydrolytic conditions. This property is critical for understanding its stability and reactivity in aqueous environments (J. Son et al., 2015).

Antimicrobial Activity

Quinoline derivatives, including those structurally related to the compound , have been synthesized and evaluated for their antimicrobial activities against bacteria and fungi. These studies highlight the potential of quinoline compounds in developing new antibacterial and antifungal agents (Hisato Ishikawa et al., 2012); (Y. Parthasaradhi et al., 2015).

Anticancer and Antimalarial Agents

Synthesis of quinoline-based triazoles and their derivatives has been explored for antimicrobial and antimalarial activities, demonstrating the versatility of quinoline compounds in therapeutic applications, including potential anticancer properties (Y. Parthasaradhi et al., 2015).

Synthesis and Application in Organic Chemistry

The compound and its related derivatives have applications in organic synthesis, serving as building blocks for more complex molecules. This aspect is crucial for the development of novel organic compounds with potential industrial and pharmaceutical applications (Yang Li, 2015).

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of kinase inhibitors for the treatment of certain types of cancer

Mode of Action

Compounds with similar structures have been known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential role as a kinase inhibitor , it could be involved in pathways related to cell signaling, growth, and proliferation

Result of Action

If it acts as a kinase inhibitor , it could potentially inhibit the activity of certain kinases, thereby affecting cell signaling pathways and potentially slowing down cell growth and proliferation.

Properties

IUPAC Name

6-bromo-8-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BBrNO2/c1-10-6-13(18)8-11-7-12(9-19-14(10)11)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFAIWGDDLQOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC(=C3)Br)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.